molecular formula C16H16BrFO B13487251 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

Cat. No.: B13487251
M. Wt: 323.20 g/mol
InChI Key: YDNAIQRDKHUPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene (CAS 2694728-65-7) is a fluorinated aromatic ether with a molecular formula of C16H16BrFO and a molecular weight of 323.20 g/mol . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its structure, featuring both a bromine and a fluorine atom on the benzene ring, along with a bulky tert-butyl-phenoxy group, makes it an ideal electrophilic partner in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling . This reaction is a cornerstone method for C-C bond formation in the synthesis of biphenyl derivatives, which are crucial in materials science . Researchers utilize this compound and its coupling products in the development of advanced organic materials. The presence of the fluorine atom can significantly alter the electronic distribution, lipophilicity, and stability of the resulting molecules . These properties are critical for applications in organic electronics, including the development of novel emitters for organic light-emitting diodes (OLEDs) and components for organic solar cells, where conjugated π-systems and specific substitution patterns govern device performance . The tert-butyl group enhances solubility in organic solvents, facilitating synthetic handling . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H16BrFO

Molecular Weight

323.20 g/mol

IUPAC Name

1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene

InChI

InChI=1S/C16H16BrFO/c1-16(2,3)11-4-6-12(7-5-11)19-13-8-9-14(17)15(18)10-13/h4-10H,1-3H3

InChI Key

YDNAIQRDKHUPSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene typically involves two major steps:

  • Preparation of a suitably substituted aryl halide intermediate, such as 1-bromo-4-chloro-2-fluorobenzene.
  • Nucleophilic aromatic substitution (SNAr) of the chlorine atom by 4-tert-butylphenol to form the ether linkage.

Preparation of 1-Bromo-4-chloro-2-fluorobenzene Intermediate

This intermediate is a key precursor for the target compound and can be synthesized via diazotization and Sandmeyer-type bromination of 2-fluoro-4-chloroaniline.

Procedure Highlights:

  • Diazotization: 2-fluoro-4-chloroaniline is treated with sodium nitrite in hydrobromic acid at low temperature (-10 °C) to form the diazonium salt.
  • Bromination: The diazonium salt is reacted with freshly prepared cuprous bromide in hydrobromic acid, gradually warmed to room temperature and then heated to 55 °C to substitute the diazonium group with bromine.
  • Isolation: The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography to afford 1-bromo-4-chloro-2-fluorobenzene in good purity.
Step Reagents/Conditions Temperature Time Notes
Diazotization 2-fluoro-4-chloroaniline, NaNO2, HBr -10 °C 30 minutes Formation of diazonium salt
Cuprous bromide prep CuSO4, NaBr, Na2SO3 60-95 °C 60 minutes Generates CuBr for bromination
Bromination Diazonium salt + CuBr in HBr -10 °C to 55 °C 20 minutes Substitution to aryl bromide
Purification Extraction, washing, chromatography Room temperature - Column chromatography

This method is adapted from patent WO2003/105853 and provides a reliable route to the halogenated intermediate.

Nucleophilic Aromatic Substitution to Form the Ether

The key step to form this compound is the displacement of the chlorine atom in 1-bromo-4-chloro-2-fluorobenzene by 4-tert-butylphenol under basic conditions.

Typical Reaction Conditions:

  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate 4-tert-butylphenol, generating the phenoxide nucleophile.
  • Solvent: Polar aprotic solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) facilitate the SNAr reaction.
  • Temperature: Heating at 75–115 °C for several hours (typically 3–24 h) under inert atmosphere (argon or nitrogen) promotes substitution.
  • Workup: After completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction, followed by recrystallization or chromatography.

Example from Related Phenoxy Ether Syntheses:

Component Amount/Ratio Conditions Outcome
1-Bromo-4-chloro-2-fluorobenzene 1 equiv - Starting aryl halide
4-tert-butylphenol 1.5–2 equiv - Nucleophile
K2CO3 or Cs2CO3 2–3 equiv - Base to form phenoxide
DMAc or DMF Sufficient to dissolve 75–115 °C, 3–24 h Solvent and heating
Atmosphere Argon or nitrogen - Prevent oxidation

The nucleophilic aromatic substitution proceeds via displacement of the chlorine atom ortho to fluorine, favored by the electron-withdrawing effect of fluorine which activates the ring for SNAr.

Alternative Methods and Catalytic Approaches

While the classical SNAr is the most straightforward, some literature reports catalytic methods for ether formation involving palladium-catalyzed cross-coupling (Buchwald-Hartwig type reactions) which could be adapted for this compound, though these are less commonly used for fluorine-containing substrates due to potential side reactions.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield/Notes
Preparation of 1-bromo-4-chloro-2-fluorobenzene Diazotization and Sandmeyer bromination 2-fluoro-4-chloroaniline, NaNO2, CuBr, HBr, low temp High purity, moderate yield
Ether formation (SNAr) Nucleophilic aromatic substitution 1-bromo-4-chloro-2-fluorobenzene, 4-tert-butylphenol, K2CO3, DMAc, heat Good yield, straightforward

Research Findings and Considerations

  • The presence of fluorine ortho to the leaving group significantly facilitates nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate.
  • The tert-butyl group on the phenol provides steric bulk, which can influence reaction rates and product solubility.
  • Purification typically involves chromatographic methods due to the close polarity of starting materials and products.
  • The bromine substituent remains intact during ether formation, allowing further functionalization if desired.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.

    Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The tert-butylphenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

1-Bromo-4-tert-butylbenzene

  • Structure: Lacks the phenoxy and fluorine substituents.
  • Properties: Lower molecular weight (227.14 g/mol) compared to the target compound. Reduced steric hindrance due to the absence of the phenoxy group. Applications: Primarily used in Suzuki-Miyaura couplings.
  • Key Difference: The absence of fluorine and phenoxy groups simplifies its reactivity profile but limits its utility in applications requiring electronic modulation .

1-Bromo-4-(bromomethyl)-2-fluorobenzene

  • Structure: Features a bromomethyl group instead of the tert-butylphenoxy substituent.
  • Properties :
    • Higher reactivity due to the benzylic bromine, enabling nucleophilic substitutions.
    • Similarity score: 0.88 (structural overlap but divergent functional groups) .
    • Hazard profile: Classified as corrosive (H314) due to dual bromine atoms .
  • Key Difference : The bromomethyl group increases electrophilicity, making it suitable for alkylation reactions, unlike the target compound’s coupling applications.

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

  • Structure: Replaces tert-butylphenoxy with a trifluoromethoxy group.
  • Properties: Trifluoromethoxy is electron-withdrawing, contrasting with the electron-donating tert-butylphenoxy. Higher electronegativity reduces aromatic ring electron density, altering reaction kinetics in cross-couplings .
  • Key Difference: The trifluoromethoxy group enhances metabolic stability in pharmaceuticals but reduces lipophilicity (clogP ~3.3) compared to the target compound’s tert-butylphenoxy (clogP likely >4) .

1-Bromo-4-(2-ethylhexyloxy)-2,3,5,6-tetrafluorobenzene

  • Structure : Contains a long-chain 2-ethylhexyloxy group and multiple fluorine atoms.
  • Properties: Increased fluorination improves thermal and oxidative stability. The 2-ethylhexyloxy chain enhances solubility in non-polar solvents but reduces crystallinity.
  • Key Difference: Designed for materials science (e.g., liquid crystals), whereas the target compound’s tert-butylphenoxy group prioritizes steric bulk for selective coupling .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

  • Structure : Substitutes bromine with chlorine and adds a difluoromethyl group.
  • Difluoromethyl group offers moderate lipophilicity (clogP ~3.3) compared to tert-butylphenoxy .
  • Key Difference : Chlorine’s lower electronegativity alters electronic effects in medicinal chemistry contexts, favoring different target interactions .

Biological Activity

1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is a halogenated aromatic compound with a molecular formula of C15H16BrF O. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and possible therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

  • Molecular Weight : Approximately 323.20 g/mol
  • Physical State : Clear to slightly yellow liquid

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains. The compound's structural features contribute to its interaction with microbial targets, enhancing its antimicrobial efficacy.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Toxicity Profile

The toxicity of this compound has been investigated through various studies. Acute toxicity tests in animal models indicate a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally, with observable symptoms including tremors and weight loss at non-lethal doses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, while the tert-butyl group provides steric hindrance, influencing both stability and binding affinity to biological receptors.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Bromo-4-(4-methylphenoxy)-2-fluorobenzeneC14H15BrF OMethyl group instead of tert-butyl
1-Bromo-4-(4-ethylphenoxy)-2-fluorobenzeneC15H16BrF OEthyl group providing different steric effects
1-Bromo-4-(4-isopropylphenoxy)-2-fluorobenzeneC15H16BrF OIsopropyl group affecting reactivity

The structural variations in these compounds result in different biological activities and reactivity profiles, highlighting the significance of substituent groups on the aromatic ring.

Case Studies and Research Findings

Several studies have explored the biological activity of similar halogenated compounds:

  • Antimicrobial Activity : Research on analogs has demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that the halogenated structure plays a critical role in efficacy.
  • Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds indicate potential pathways for therapeutic intervention in inflammatory diseases.
  • Toxicological Assessments : Comprehensive toxicity studies have been conducted on similar compounds, revealing insights into their safety profiles and potential side effects when used therapeutically.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core scaffold preparation : Start with 4-tert-butylphenol, which is reacted with 1-bromo-2-fluorobenzene derivatives under nucleophilic aromatic substitution (SNAr) conditions. A base like K₂CO₃ is often used to deprotonate the phenol, facilitating ether bond formation .

Bromination : Introduce bromine at the para position relative to the fluorine using brominating agents (e.g., NBS or Br₂ in the presence of a Lewis acid catalyst) .

Purification : Column chromatography or recrystallization is employed to isolate the product.

Q. Q2: How can researchers mitigate competing side reactions during bromination of the aromatic ring?

Methodological Answer: Regioselectivity challenges arise due to the electron-donating tert-butylphenoxy group and electron-withdrawing fluorine. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., –O–) to control bromine placement.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity .
  • Catalyst optimization : FeCl₃ or AlCl₃ improves bromine activation while minimizing over-bromination .

Data Contradiction Analysis :
Conflicting yields (50–60% vs. theoretical 80%) in bromination steps may stem from steric hindrance from the tert-butyl group. Kinetic studies using in-situ NMR can clarify reaction pathways .

Basic Characterization Techniques

Q. Q3: What spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm; fluorine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at 325.05 Da) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, though limited by crystal growth challenges .

Advanced Characterization: Resolving Spectral Ambiguities

Q. Q4: How can overlapping NMR signals for fluorine and bromine substituents be resolved?

Methodological Answer:

  • 19F NMR : Directly detects fluorine environments (e.g., –F at δ -110 ppm for para-substituted fluorobenzenes) .
  • 2D NMR (COSY, NOESY) : Correlates coupling between protons near bromine and fluorine.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Reactivity and Functionalization

Q. Q5: What are the preferred reaction pathways for modifying the bromine substituent?

Methodological Answer: The bromine site is primed for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution. Key considerations:

  • Lithium-halogen exchange : React with n-BuLi to generate aryl lithium intermediates for further functionalization .
  • Catalytic systems : Pd(PPh₃)₄ or Ni(dppp)Cl₂ enable efficient coupling under mild conditions .

Q. Table: Reactivity Comparison with Analogues

CompoundReactivity (Suzuki Coupling Yield)Reference
This compound75–85%
1-Bromo-3-(tert-butyl)-5-fluorobenzene60–70%

Advanced Applications in Medicinal Chemistry

Q. Q6: How does the tert-butylphenoxy group influence biological activity in derived compounds?

Methodological Answer: The tert-butyl group enhances lipophilicity, improving membrane permeability. Fluorine’s electronegativity modulates electronic properties and hydrogen-bonding potential. For example:

  • Drug design : Derivatives of this scaffold show promise as kinase inhibitors. SAR studies reveal that the tert-butylphenoxy moiety increases target affinity by 3–5 fold compared to non-substituted analogues .
  • Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vitro (t₁/₂ = 8–12 hrs in microsomal assays) .

Safety and Handling

Q. Q7: What precautions are critical when handling this compound?

Methodological Answer:

  • Hazard profile : Corrosive (H314) and toxic if ingested (H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent degradation .
  • Waste disposal : Neutralize with NaHCO₃ before disposal as halogenated waste .

Data Discrepancy Resolution

Q. Q8: How to address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility checks : Verify purity via HPLC (≥98%) and exclude solvent residues (TGA analysis) .
  • Inter-laboratory validation : Compare data with public databases (e.g., EPA DSSTox, PubChem) .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.